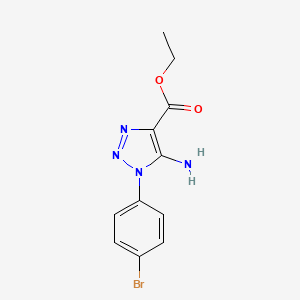

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylicacid ethyl ester

Descripción general

Descripción

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H12BrN3O2. It is a solid substance that appears as white to pale yellow crystals. This compound is insoluble in water at room temperature but soluble in some organic solvents such as alcohols and ethers . It is an important intermediate in organic synthesis and is often used in the manufacture of pharmaceuticals, pesticides, and dyes .

Métodos De Preparación

The preparation of 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidone with bromobenzene . Another method uses pyrroline and bromobenzene . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures with additional steps to purify and isolate the compound efficiently .

Análisis De Reacciones Químicas

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group at the 5-position can undergo alkylation reactions with alkyl halides or other alkylating agents to introduce various alkyl groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Cyclization Reactions: The triazole ring can undergo cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The triazole ring and the amino group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

- 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

- 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

- 5-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

These compounds share a similar triazole core structure but differ in the substituents on the phenyl ring.

Actividad Biológica

5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (hereafter referred to as "the compound") is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a triazole ring, an amino group, and a bromophenyl moiety, which may contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of the compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. For instance, various synthetic methodologies have been explored, including dipolar cycloaddition reactions involving azides and alkynes, which yield high purity and yield products suitable for biological testing .

The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. For example, NMR spectra provide insights into the chemical environment of protons in the molecule, while mass spectrometry helps in determining molecular weight and fragmentation patterns .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of 5-amino-1H-1,2,3-triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 5-Amino-1-(4-bromophenyl)-1H-1,2,3-triazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, studies on human breast cancer cell lines (MCF-7) have demonstrated that treatment with the compound leads to increased levels of reactive oxygen species (ROS), ultimately resulting in cell death.

Case Study: Effects on MCF-7 Cell Line

In vitro studies showed that treatment with varying concentrations of the compound resulted in:

- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 25 µM.

- Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 and PARP cleavage.

The biological activity of the compound is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety can interfere with enzyme functions critical for bacterial survival.

- Induction of Oxidative Stress : The presence of bromine may enhance the compound's ability to generate reactive species that are toxic to cells.

- Interaction with DNA : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAJPZBJJFOHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577197 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106748-14-5 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.